4-(pyrrolidine-1-sulfonyl)-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound 4-(pyrrolidine-1-sulfonyl)-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a pyrrolidine sulfonyl group and a substituted dihydrobenzothiazole ring. Its structure includes a sulfonamide linkage that bridges a benzamide core to a pyrrolidine ring, while the benzothiazole moiety is substituted with three methyl groups at positions 3, 4, and 5.
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-12-15(2)19-18(13-14)28-21(23(19)3)22-20(25)16-6-8-17(9-7-16)29(26,27)24-10-4-5-11-24/h6-9,12-13H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSJHGFWCOWNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidine-1-sulfonyl)-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common approach is the cycloaddition reaction, which is a regio- and stereoselective method for preparing 1-sulfonyl pyrrolidine derivatives . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions, followed by purification processes such as crystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(pyrrolidine-1-sulfonyl)-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(pyrrolidine-1-sulfonyl)-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can act as a probe for studying biological processes.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of advanced materials and catalysts .
Mechanism of Action
The mechanism of action of 4-(pyrrolidine-1-sulfonyl)-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with structurally analogous benzamide derivatives, focusing on substituent effects, molecular properties, and computational insights.
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Benzothiazole Core: The trimethyl-substituted benzothiazole in the target compound likely enhances hydrophobicity and steric bulk compared to fluoro- or ethyl-substituted analogs. Ethyl groups (e.g., ) may increase metabolic stability but reduce solubility due to added hydrophobicity.
Sulfonyl Group Variations: Pyrrolidine sulfonyl (target and ): A 5-membered ring with moderate steric demand and hydrogen-bonding capability via the sulfonyl oxygen atoms. Azepane sulfonyl (): A 7-membered ring that may alter conformational flexibility and binding pocket compatibility in biological targets.
Computational Insights :
- DFT studies on analogous benzamides (e.g., halogenated derivatives in ) suggest that sulfonamide groups stabilize molecular conformations through electrostatic interactions and hydrogen bonding. For example, fluorine substituents in may enhance dipole moments, improving interaction with polar biological targets.
Synthetic Considerations :
- The synthesis of such compounds often involves coupling sulfonyl chlorides with benzothiazole amines under basic conditions . Substituents like fluorine or ethyl groups may require specialized reagents (e.g., fluorinated boronic acids in Suzuki couplings, as seen in ).
Research Findings and Implications
- Hydrogen Bonding and Stability: The pyrrolidine sulfonyl group in the target compound and its analogs is predicted to form strong hydrogen bonds, as demonstrated in DFT studies of similar benzamides .
- Solubility and Bioavailability : Fluorine-substituted analogs (e.g., ) exhibit higher polarity, which may improve aqueous solubility compared to the trimethyl-substituted target compound. However, excessive hydrophobicity (e.g., ethyl groups in ) could limit bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
